3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, a heterocyclic scaffold known for diverse biological activities. Its structure features:
- 3-(5-Chloro-2-methoxyphenyl): A substituted aryl group at position 3, combining electron-withdrawing (Cl) and electron-donating (methoxy) moieties.
- 2-Thioxo: A thione group at position 2, critical for hydrogen bonding and metal coordination .
Synthetic routes for analogous compounds typically involve alkylation of thione precursors (e.g., via alkyl halides) and substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) .
Properties
CAS No. |
1114642-82-8 |
|---|---|
Molecular Formula |
C20H16ClN3O3S3 |
Molecular Weight |
478 |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H16ClN3O3S3/c1-26-13-5-3-4-11(8-13)10-29-19-22-17-16(18(25)23-19)30-20(28)24(17)14-9-12(21)6-7-15(14)27-2/h3-9H,10H2,1-2H3,(H,22,23,25) |
InChI Key |
DPUDRGZHXANQDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N2C3=C(C(=O)NC(=N3)SCC4=CC(=CC=C4)OC)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a thiazolo[4,5-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a thiazole ring fused with a pyrimidine, along with various substituents that enhance its biological activity. The molecular formula is , and its molecular weight is approximately 394.90 g/mol.
Anticancer Activity
Research has indicated that thiazolo[4,5-d]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to the target compound showed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, derivatives of thiazolo[4,5-d]pyrimidine were found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Activity
Another notable biological activity of this compound is its anti-inflammatory effect. In preclinical models, it has been shown to reduce inflammation markers and alleviate symptoms in models of acute inflammation. The compound demonstrated comparable efficacy to standard anti-inflammatory drugs like diclofenac in reducing paw edema in rats induced by carrageenan .
The biological activities of the compound can be attributed to its ability to interact with various molecular targets:
- Caspase Activation : Induces apoptosis in cancer cells.
- Enzyme Inhibition : Inhibits enzymes involved in bacterial metabolism.
- Cytokine Modulation : Reduces levels of pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the efficacy of thiazolo[4,5-d]pyrimidine derivatives:
- A study on a closely related compound demonstrated significant tumor regression in xenograft models when administered at doses correlating with the observed IC50 values against MCF-7 cells.
- Another investigation revealed that the compound effectively reduced bacterial load in infected mice models, showcasing its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their substituent-driven properties are summarized below:
Key Observations :
- Antimicrobial Activity : The 3-methoxybenzyl thio group in the target compound may offer moderate antimicrobial effects, but halogenated analogs like Compound C (4'-BrBzS) show superior potency due to enhanced electrophilicity .
- Synthetic Accessibility : The target’s 3-methoxybenzyl thio group requires selective alkylation, which may reduce yield compared to simpler alkyl halides (e.g., methyl in Compound A) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) : The target’s logP is estimated at ~3.5 (methoxy groups increase hydrophobicity vs. morpholine in Compound A (logP ~2.1)) .
- Solubility: The 2-thioxo group enhances aqueous solubility compared to non-thiolated analogs, but the 3-methoxybenzyl group may reduce it relative to carboxylate derivatives (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
